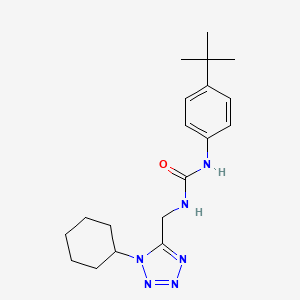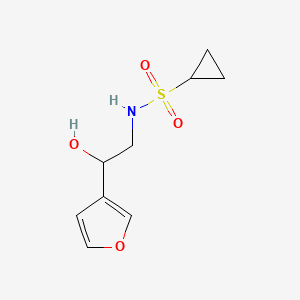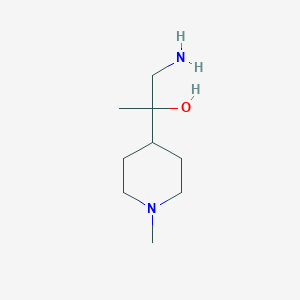![molecular formula C10H14N2O2 B2617346 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone CAS No. 2445793-35-9](/img/structure/B2617346.png)
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as DPAE and has been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPAE is not fully understood. However, it is believed that DPAE exerts its biological effects by inhibiting the activity of certain enzymes and proteins. DPAE has been found to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival. DPAE has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DPAE has been found to exhibit various biochemical and physiological effects. DPAE has been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells. In addition, DPAE has been found to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPAE is its potent antibacterial and antifungal activity, which makes it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells, making it a potential candidate for the development of new anticancer drugs. However, the synthesis of DPAE is a complex process that requires expertise and precision, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of DPAE. One of the major directions is the development of new drugs based on the structure of DPAE. DPAE has been found to exhibit potent antibacterial and antifungal activity, as well as anticancer activity, making it a promising candidate for the development of new drugs. Another direction is the study of the mechanism of action of DPAE. The mechanism of action of DPAE is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the study of the toxicity and safety of DPAE is also an important direction for future research.
Synthesemethoden
The synthesis of DPAE involves a multi-step process that includes the reaction of 2,5-dihydropyrrole-1-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting compound with azetidine. The final product is obtained by the hydrolysis of the intermediate compound. The synthesis of DPAE is a complex process that requires expertise and precision.
Wissenschaftliche Forschungsanwendungen
DPAE has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DPAE is in the development of new drugs. DPAE has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. DPAE has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit anticancer activity in various types of cancer cells.
Eigenschaften
IUPAC Name |
1-[3-(2,5-dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWKVCRHISLOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)


![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)
![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
